tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate
Description
tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate is a brominated aromatic ester featuring a tert-butyl ester group at the carboxyl position, a bromine substituent at the 5-position of the benzene ring, and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position. The trifluoroethoxy moiety introduces strong electron-withdrawing effects and enhanced metabolic stability, making this compound valuable in pharmaceutical and agrochemical research. Its steric and electronic properties are distinct from simpler analogs due to the bulky tert-butyl group and the trifluoromethyl substitution, which influence reactivity, solubility, and interactions in synthetic pathways .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)9-6-8(14)4-5-10(9)19-7-13(15,16)17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVRTPOEVUFVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be summarized as follows:
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid+tert-butyl alcoholacid catalysttert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major product is 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound’s derivatives may be investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differences:
tert-Butyl 4-bromo-2-fluorobenzoate (CAS: 889858-12-2)
- Substituents : Bromine at 4-position, fluorine at 2-position.
- Ester Group : tert-butyl.
- Molecular Formula : C₁₁H₁₂BrFO₂.
- Similarity Score : 0.94 (vs. target compound) .
Ethyl 5-bromo-2-fluorobenzoate (CAS: 612835-53-7)
- Substituents : Bromine at 5-position, fluorine at 2-position.
- Ester Group : Ethyl.
- Molecular Formula : C₉H₈BrFO₂.
- Similarity Score : 0.93 .
tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate (CAS: 2484888-82-4)
- Substituents : Bromine at 5-position, fluorine at 2-position, chlorine at 3-position.
- Molecular Formula : C₁₁H₁₁BrClFO₂.
- Molecular Weight : 309.56 g/mol .
Comparison with Target Compound: The target compound’s trifluoroethoxy group replaces fluorine in analogs like tert-butyl 4-bromo-2-fluorobenzoate, increasing steric bulk and electron-withdrawing effects.
Physicochemical Properties
Key Observations :
- The trifluoroethoxy group increases molecular weight (~341.1 vs. 271.12 for tert-butyl 4-bromo-2-fluorobenzoate).
- Higher density in the target compound (estimated 1.48–1.52 g/cm³) aligns with fluorine content and tert-butyl bulk .
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